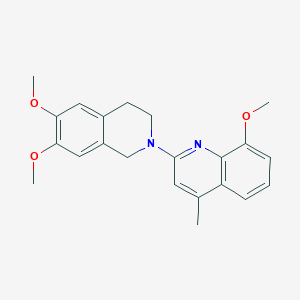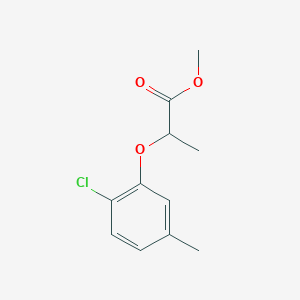
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as DMQX, belongs to the family of quinoline derivatives and has been found to possess unique properties that make it a promising candidate for the development of new drugs.
作用机制
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron and the subsequent initiation of downstream signaling pathways. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor activity by 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to decrease the expression of certain genes that are involved in the development of neuronal plasticity.
实验室实验的优点和局限性
One advantage of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively manipulate the activity of this receptor without affecting other signaling pathways. However, one limitation of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is its relatively short duration of action, which may require frequent administration in certain experimental protocols.
未来方向
There are several potential future directions for the study of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of new drugs based on the structure of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline that can selectively target different subtypes of glutamate receptors. Another direction is the investigation of the role of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in the regulation of synaptic plasticity and its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Finally, the use of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline involves a multistep process that starts with the condensation of 2-methoxyphenethylamine with 2-nitrobenzaldehyde to form the intermediate compound, 2-(2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced to the corresponding amine, which is subsequently condensed with 4-methyl-8-methoxyquinoline-2-carboxylic acid to yield 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline.
科学研究应用
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to inhibit the activity of the kainate receptor, which is another type of glutamate receptor that plays a role in the regulation of synaptic transmission.
属性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-10-21(23-22-17(14)6-5-7-18(22)25-2)24-9-8-15-11-19(26-3)20(27-4)12-16(15)13-24/h5-7,10-12H,8-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUQLFKCIDMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5964635.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964641.png)
![2-(methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5964657.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridazine](/img/structure/B5964661.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![1-[2-(4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-oxoethyl]-2-pyrrolidinone](/img/structure/B5964674.png)
![2-amino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5964680.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)
![ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5964693.png)
![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)